molecular formula C13H21ClN2O B2446434 3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole CAS No. 1856041-58-1

3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole

Cat. No.: B2446434
CAS No.: 1856041-58-1
M. Wt: 256.77
InChI Key: HGBUSGNFWNHNAO-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group at the 3-position, a chlorine atom at the 4-position, and a cyclopentyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring at the 3-position using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Cyclopentylation: Finally, the cyclopentyl group can be introduced at the 1-position through a nucleophilic substitution reaction using cyclopentyl bromide or cyclopentyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.

Mechanism of Action

The exact mechanism of action of 3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole depends on its specific application. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(butoxymethyl)-4-chloro-1H-pyrazole: Lacks the cyclopentyl group, which may affect its chemical properties and biological activity.

    3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-imidazole:

    3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-triazole: Contains a triazole ring, which may confer different chemical and biological properties.

Uniqueness

3-(butoxymethyl)-4-chloro-1-cyclopentyl-1H-pyrazole is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(butoxymethyl)-4-chloro-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O/c1-2-3-8-17-10-13-12(14)9-16(15-13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBUSGNFWNHNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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